molecular formula C12H15IN2O3 B13331572 (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine

Cat. No.: B13331572
M. Wt: 362.16 g/mol
InChI Key: UBCVIEKZGBQFNB-UHFFFAOYSA-N
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Description

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₁₅IN₂O₃ It is characterized by the presence of an iodo group, a nitro group, and a cyclopentyl ring attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Iodination: The substitution of a hydrogen atom with an iodine atom on the aromatic ring.

    Cyclopentylation: The attachment of a cyclopentyl group to the aromatic ring.

    Methanamine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodo group can yield various substituted derivatives.

Scientific Research Applications

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group may facilitate binding to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Bromo-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a bromine atom instead of iodine.

    (2-(4-Chloro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a chlorine atom instead of iodine.

    (2-(4-Fluoro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H15IN2O3

Molecular Weight

362.16 g/mol

IUPAC Name

[2-(4-iodo-2-nitrophenoxy)cyclopentyl]methanamine

InChI

InChI=1S/C12H15IN2O3/c13-9-4-5-12(10(6-9)15(16)17)18-11-3-1-2-8(11)7-14/h4-6,8,11H,1-3,7,14H2

InChI Key

UBCVIEKZGBQFNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=C(C=C(C=C2)I)[N+](=O)[O-])CN

Origin of Product

United States

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